2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biomolecular targets, making it a valuable compound in scientific research.
Preparation Methods
The synthesis of 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the heterocyclization of alkylcarboxylic acid (quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The reaction proceeds through the formation of intermediate triazoloquinazolines, which undergo Dimroth rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and interact with hydrophobic pockets within these targets, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structural features and biological activities. Similar compounds include:
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a different arrangement of the triazole and quinazoline rings, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activities.
Properties
IUPAC Name |
2-propan-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVBROUVLHUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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